(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone
Description
The compound "(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone" is a spirocyclic methanone derivative characterized by a unique heterocyclic architecture. Its structure comprises a 2-azaspiro[3.5]nonane core with dimethyl-substituted dioxa rings (6,8-dioxa) at positions 7 and 7, linked to a thiophen-3-yl group via a ketone bridge.
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-12(2)16-8-13(9-17-12)6-14(7-13)11(15)10-3-4-18-5-10/h3-5H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDYOCXDFUSMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CSC=C3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and spirocyclic intermediates. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This step usually involves cyclization reactions under controlled conditions to form the spiro[3.5]nonane structure.
Functionalization: Introduction of the thiophen-3-yl group through substitution reactions.
Final Assembly: Coupling reactions to attach the methanone group to the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methanone group can be reduced to alcohols under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or organometallic reagents for introducing new substituents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of thiophene derivatives.
Biology
Biologically, (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone is investigated for its potential bioactivity. Its structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in treating diseases or as a diagnostic tool.
Industry
Industrially, the compound’s unique properties can be leveraged in the development of new materials, catalysts, or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The thiophen-3-yl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core provides structural rigidity. This allows the compound to modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and analytical differences between the target compound and analogous systems:
Key Observations:
Spiro Core vs. Linear Systems: The target compound’s spiro[3.5]nonane core introduces steric rigidity, likely reducing conformational flexibility compared to linear analogs like 5n or e . This rigidity may enhance metabolic stability in pharmacological contexts. In contrast, 14 (spiro[4.5]decane) shows how larger spiro systems increase molecular weight and reduce solubility .
Heteroatom Substitution: Replacement of nitrogen with selenium in 78 alters electronic properties (e.g., lower electronegativity of Se vs.
Synthetic Complexity: Spirocyclic systems (e.g., target compound, 14) often require multi-step cyclization, whereas linear thiophene methanones (5n) are synthesized via simpler acylations .
Spectroscopic Signatures: The target compound’s IR spectrum should display C=O (~1700 cm⁻¹) and C-O-C (~1250 cm⁻¹) stretches, distinct from NO₂-containing analogs like 7f . ¹³C-NMR of 5n shows a deshielded carbonyl carbon (~190 ppm) due to thiophene electron withdrawal, a feature shared with the target compound .
Pharmacological Implications: While 7f and 14 include piperazine moieties linked to nitrophenyl or chlorophenyl groups (common in CNS-targeting drugs), the target compound’s biological activity remains speculative .
Analytical and Computational Tools
- SHELX Software : Critical for refining crystal structures of spiro compounds, as seen in 78 and 14 .
- LC-MS/HRMS: Used to confirm molecular weights and purity, e.g., in 42 (spiro[3.5]nonane derivative) .
- OLEX2 : Facilitates structure solution and visualization, particularly for complex spiro systems .
Biological Activity
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone is a synthetic compound characterized by its spirocyclic structure, which has garnered interest in biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone
- Molecular Formula : C13H15NO3S
- Molecular Weight : 273.33 g/mol
- CAS Number : 156720-75-1
The compound features a unique spirocyclic core that may influence its interaction with biological targets.
The biological activity of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone is thought to involve:
- Binding to Enzymes and Receptors : The spirocyclic structure may facilitate interactions with specific enzymes or receptors, modulating their activity.
- Influence on Signal Transduction Pathways : The compound may affect various signaling pathways within cells, potentially leading to altered cellular responses.
- Chemical Reactivity : The presence of the thiophenyl group could enhance the compound's reactivity and interaction with biological molecules.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of spirocyclic compounds possess antimicrobial properties. For instance:
- Case Study : A derivative of the compound demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has been investigated for its anticancer effects:
- Cell Line Studies : In vitro studies using cancer cell lines revealed that the compound can inhibit cell proliferation and induce apoptosis.
Neuroprotective Effects
Preliminary research suggests potential neuroprotective properties:
- Mechanistic Insights : It may protect neuronal cells from oxidative stress and apoptosis, indicating a role in neurodegenerative disease prevention.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) | Lacks thiophenyl group | Limited biological data |
| (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(phenyl)methanone | Similar spirocyclic core | Moderate cytotoxicity |
The addition of the thiophenyl group in (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone is hypothesized to enhance its binding affinity and selectivity toward biological targets compared to structurally similar compounds.
Q & A
Q. What synthetic methodologies are recommended for the preparation of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone?
- Methodological Answer : Multi-step synthesis is typically required. A common approach involves: (i) Constructing the spirocyclic core (6,8-dioxa-2-azaspiro[3.5]nonane) via cyclization reactions using NaH in THF to stabilize intermediates, as seen in analogous spiro compound syntheses . (ii) Functionalizing the thiophen-3-yl moiety via nucleophilic substitution or coupling reactions. Benzoylisothiocyanate-mediated reactions in 1,4-dioxane, as described for thiophene derivatives, can be adapted for this step . (iii) Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated in related spiro-thiophene syntheses requiring precise control .
Q. What analytical techniques are suitable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the spirocyclic structure and thiophene substitution pattern. Compare shifts with structurally similar azaspiro compounds .
- HPLC-MS : Detect and quantify impurities (e.g., thiophene oxidation byproducts) using methods validated for heterocyclic compounds, as outlined in pharmacopeial guidelines .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by co-crystallizing with heavy-atom derivatives, a strategy employed for complex spiro systems .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer :
- Implement gradient elution in preparative HPLC to separate diastereomers or regioisomers, leveraging protocols for spirocyclic impurities .
- Monitor reaction progress via TLC with UV-active stains (e.g., ninhydrin for amine detection in the azaspiro moiety) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Perform DFT calculations to map electron density on the thiophene ring and spirocyclic oxygen/nitrogen atoms, identifying susceptible sites for nucleophilic attack .
- Validate predictions experimentally using kinetic studies under controlled pH and solvent conditions, as demonstrated in studies on analogous methanone derivatives .
Q. What strategies address discrepancies in reaction yields during spirocyclic core synthesis?
- Methodological Answer :
- Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading). For example, a Central Composite Design can optimize cyclization efficiency, as seen in multi-step syntheses of azaspiro compounds .
- Use in-situ FTIR to monitor intermediate formation and identify side reactions (e.g., ring-opening of the dioxa moiety under acidic conditions) .
Q. How can structure-activity relationships (SAR) be studied for derivatives of this compound?
- Methodological Answer :
- Synthesize analogs with modifications to the thiophene (e.g., 2-yl vs. 3-yl substitution) or spirocyclic dimethyl groups, comparing bioactivity data .
- Use molecular docking to assess binding affinity variations in target proteins (e.g., enzymes with spirocyclic ligand-binding pockets), guided by crystallographic data from related systems .
Q. What mechanisms explain the compound’s stability under oxidative conditions?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to track degradation products. Compare results with structurally similar spiro compounds, noting the protective role of the 7,7-dimethyl groups against ring strain .
- Use EPR Spectroscopy to detect radical intermediates formed during oxidation, as applied in studies on thiophene-containing pharmaceuticals .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : Conflicting data on reaction yields may arise from solvent polarity effects. For example, THF vs. 1,4-dioxane can alter spirocyclic intermediate stability. Resolve by replicating reactions in both solvents with controlled moisture levels .
- Theoretical Frameworks : Link experimental findings to concepts in spirocyclic chemistry (e.g., Baldwin’s rules for cyclization) or frontier molecular orbital theory for reactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
